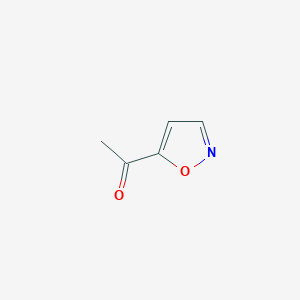

1-(Isoxazol-5-yl)ethanone

説明

Historical Context and Evolution of Isoxazole (B147169) Synthesis and Applications

The journey of isoxazole chemistry began in the late 19th and early 20th centuries, with Ludwig Claisen's pioneering work in 1888 laying the foundation for understanding this five-membered heterocycle. matrixscientific.combldpharm.com Claisen was the first to recognize the cyclic structure of 3-methyl-5-phenylisoxazole. matrixscientific.com His synthesis of the parent isoxazole in 1903, through the oximation of propargylaldehyde acetal (B89532), marked a significant milestone. bldpharm.comgoogle.com Early research focused on understanding the aromatic character and reactivity of the isoxazole ring.

A major leap in isoxazole synthesis came between 1930 and 1946 with Quilico's extensive studies on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds, a method that remains fundamental to this day. matrixscientific.comnih.gov Over the decades, synthetic methodologies have evolved to become more sophisticated and efficient. The development of transition metal-catalyzed reactions, green chemistry approaches, and regioselective functionalization techniques has expanded the accessibility and diversity of isoxazole derivatives. researchgate.net These advancements have not only improved reaction yields and selectivity but have also enabled the construction of more complex molecular architectures.

The applications of isoxazoles have grown in tandem with synthetic advancements. Initially of academic interest, their utility has expanded into various fields, most notably in pharmaceuticals and agrochemicals. americanelements.com

Broad Importance of Isoxazole Heterocycles in Contemporary Chemical and Pharmaceutical Research

Isoxazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. rsc.org The isoxazole ring is a versatile pharmacophore due to its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking. edu.krd

The significance of isoxazoles is underscored by their presence in a wide range of commercially available drugs. These include the antibiotic sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the immunosuppressant leflunomide. rsc.orgmdpi.com The biological activities of isoxazole-containing compounds are diverse and include:

Antimicrobial: Exhibiting activity against various bacteria and fungi. google.comresearchgate.net

Anticancer: Showing promise in the development of new cancer therapies. google.comderpharmachemica.com

Anti-inflammatory: Acting on targets like cyclooxygenase (COX) enzymes. bldpharm.comgoogle.com

Neuroprotective: Demonstrating potential in treating neurodegenerative disorders. derpharmachemica.com

Antiviral, anticonvulsant, and antidepressant properties. google.com

The continued exploration of isoxazole derivatives in drug discovery highlights their enduring importance in addressing a multitude of therapeutic needs. derpharmachemica.com

Rationale for Focused Academic Research on 1-(Isoxazol-5-yl)ethanone as a Key Scaffold

Within the vast family of isoxazoles, this compound has emerged as a particularly valuable building block in organic synthesis. Its molecular structure, featuring a reactive ketone group attached to the isoxazole ring, makes it an ideal starting material for the synthesis of more complex and functionally diverse molecules.

The primary rationale for the focused research on this compound lies in its utility as a synthetic intermediate. For instance, it is a key reactant in the Claisen-Schmidt condensation to form chalcones. jrespharm.com These chalcones, which are (E)-1-(isoxazol-5-yl)-3-(substituted aryl)prop-2-en-1-one derivatives, can then be further reacted with reagents like semicarbazide (B1199961) to produce novel isoxazole-appended pyrazole (B372694) derivatives. jrespharm.com This synthetic strategy has been successfully employed to create compounds with potential antitubercular activity. jrespharm.com

Furthermore, derivatives of this compound are actively being investigated for their own biological potential. For example, substituted versions like 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone are being explored for their antimicrobial, antiviral, and anti-inflammatory properties. The introduction of different substituents onto the isoxazole or phenyl rings allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.

The compound also serves as a precursor for creating other valuable chemical entities. For instance, the reduction of the ketone group in derivatives like 1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanone can lead to the formation of chiral alcohols, which are important intermediates in the synthesis of enantiomerically pure pharmaceuticals. google.com

In essence, the focused academic research on this compound is driven by its versatility as a scaffold, enabling the efficient construction of a wide array of more complex molecules with diverse and potentially valuable biological activities. Its continued use in synthetic campaigns is a testament to its importance in the ongoing quest for new therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBGXGRJNAABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604804 | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-38-0 | |

| Record name | 1-(5-Isoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isoxazol 5 Yl Ethanone and Its Derivatives

De Novo Synthesis Approaches to the Isoxazole (B147169) Ring System in 1-(Isoxazol-5-yl)ethanone Analogs

The de novo synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry, providing access to a vast array of functionalized molecules, including analogs of this compound. These methods construct the core heterocyclic scaffold from acyclic precursors, allowing for significant structural diversity. Key strategies include cycloaddition reactions, condensations with hydroxylamine (B1172632) derivatives, specific cyclization strategies, and efficient multi-component reactions.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is one of the most powerful and widely utilized methods for constructing the isoxazole ring. rsc.orgresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or alkene. rsc.orgresearchgate.net This pericyclic reaction leads to the formation of a five-membered heterocyclic ring in a highly efficient manner. researchgate.net

The reaction between a nitrile oxide and an alkyne is a direct and highly effective route to the isoxazole core. researchgate.netmdpi.commdpi.com Nitrile oxides are reactive intermediates that are typically generated in situ from various precursors to prevent their dimerization. mdpi.comchemtube3d.com Common methods for generating nitrile oxides include the oxidation of aldoximes using reagents like hypervalent iodine compounds, N-chlorosuccinimide (NCS), or Oxone. rsc.orgresearchgate.netrsc.orgmdpi.com Another approach involves the treatment of substituted aldoximes with alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, to form the nitrile oxide intermediate, which then reacts with the alkyne. thieme-connect.com This cycloaddition is a cornerstone for creating 3,5-disubstituted isoxazoles from terminal alkynes. rsc.orgthieme-connect.com The versatility of this method allows for the incorporation of a wide range of substituents on both the nitrile oxide and the alkyne, making it a valuable tool for building libraries of isoxazole derivatives. rsc.orgmaynoothuniversity.ie

Table 1: Reagents for In Situ Generation of Nitrile Oxides from Aldoximes for Cycloaddition

| Precursor | Reagent/Oxidant | Key Features | References |

|---|---|---|---|

| Aldoximes | Hypervalent Iodine | Mild conditions, rapid formation of nitrile oxides. | researchgate.netrsc.org |

| Aldoximes | Alkyl Nitrites (e.g., tert-butyl nitrite) | One-pot synthesis, high to excellent yields. | thieme-connect.com |

| Aldoximes | N-Chlorosuccinimide (NCS) & Et3N | Used for generating nitrile oxides from anhydro-aldose oximes. | mdpi.com |

| Aldoximes | Oxone & Potassium Chloride | Environmentally benign synthesis in aqueous medium. | rsc.org |

| Aldoximes | Biphasic Bleach & DCM | Clean and high-yield method for intramolecular cycloadditions. | mdpi.com |

The regioselectivity of nitrile oxide-alkyne cycloadditions is a critical aspect that dictates the substitution pattern of the resulting isoxazole ring. In reactions involving terminal alkynes, there is a strong and consistent preference for the formation of 3,5-disubstituted isoxazoles. mdpi.comrsc.org This outcome is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.com The favorable interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other directs the regiochemical course of the reaction. mdpi.com

While this inherent regioselectivity is advantageous for avoiding mixtures of isomers, it makes the synthesis of other regioisomers, such as 3,4-disubstituted isoxazoles, more challenging. mdpi.com Specific strategies have been developed to overcome this preference. For instance, intramolecular nitrile oxide cycloadditions (INOC), where the nitrile oxide and alkyne are tethered within the same molecule, can force the formation of a 3,4-substitution pattern. mdpi.com Furthermore, the choice of catalyst can invert the regioselectivity; while copper-catalyzed reactions typically yield 3,5-disubstituted products, ruthenium catalysis has been shown to favor the formation of 3,4-disubstituted isoxazoles. maynoothuniversity.ie

Table 2: Regiochemical Outcomes in Nitrile Oxide-Alkyne Cycloadditions

| Reaction Type | Dipolarophile | Typical Product | Controlling Factors/Notes | References |

|---|---|---|---|---|

| Intermolecular | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Governed by steric and electronic effects (FMO theory). | mdpi.commdpi.comrsc.org |

| Intramolecular (INOC) | Tethered Alkyne | 3,4-Disubstituted Isoxazole | Steric constraints of the tether "lock in" the regiochemistry. | mdpi.com |

| Catalyzed | Terminal Alkyne | 3,4-Disubstituted Isoxazole | Achieved with specific catalysts like ruthenium. | maynoothuniversity.ie |

| Catalyzed | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Promoted by copper and N-heterocyclic carbene catalysts. | maynoothuniversity.ie |

Condensation Reactions with Hydroxylamine Derivatives

The synthesis of isoxazoles via condensation reactions typically involves the reaction of hydroxylamine or its derivatives with a 1,3-dicarbonyl compound or a suitable precursor. rsc.org This method provides a reliable pathway to the isoxazole core through the formation of an oxime intermediate, which subsequently undergoes cyclization and dehydration. rsc.org For example, β-dimethylaminovinyl ketones can react with hydroxylamine hydrochloride to regioselectively yield 3- or 5-substituted isoxazoles depending on the reaction conditions. researchgate.net Similarly, the reaction of β-ketonitriles with hydroxylamine is a known route to 3-aminoisoxazoles. nih.gov

A particularly effective variation is a one-pot, three-component reaction involving an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. heteroletters.orgheteroletters.org This approach has been used to synthesize a range of 4-arylidene-3-methylisoxazol-5(4H)-ones in high yields. heteroletters.orgheteroletters.org The reaction proceeds through the initial formation of an oxime from the ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde and subsequent cyclization. heteroletters.org

Cyclization Strategies Involving Oxygen and Nitrogen Linkages

An alternative to building the isoxazole ring via cycloaddition or condensation is to start with an acyclic precursor that already contains the requisite N-O bond. These methods rely on an intramolecular cyclization to form the final heterocyclic ring. A prominent example is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. researchgate.net Treating these substrates with electrophilic halogenating agents such as iodine monochloride (ICl), iodine (I2), or bromine (Br2) triggers a cyclization that produces 3,5-disubstituted 4-haloisoxazoles in good to excellent yields under mild conditions. researchgate.net

Another powerful strategy is the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by reagents such as AuCl3 to give substituted isoxazoles in very good yields. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org These intramolecular approaches offer a high degree of control over the substitution pattern of the final product.

Multi-Component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single synthetic operation without isolating intermediates. researchgate.netkthmcollege.ac.in Several MCRs have been developed for the synthesis of isoxazole derivatives. The one-pot condensation of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride is a classic example of an MCR used to produce 4-arylidene-3-methylisoxazol-5(4H)-ones. heteroletters.orgheteroletters.org This reaction can be catalyzed by various substances, including organic salts like sodium saccharin or sodium citrate, and is often performed in environmentally benign solvents like water. heteroletters.orgheteroletters.org

More complex isoxazole-containing scaffolds can also be accessed via MCRs. For instance, a cascade reaction involving alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives can produce novel spiro heterocyclic systems. nih.gov This process proceeds through the in situ generation of a zwitterionic dipole from the isocyanide and acetylenic ester, which then undergoes a 1,3-dipolar cyclization with the isoxazolone. nih.gov The diversity-oriented nature of MCRs makes them a powerful tool for rapidly accessing libraries of complex isoxazole analogs. researchgate.netkthmcollege.ac.in

Table 3: Examples of Multi-Component Reactions for Isoxazole Synthesis

| Components | Catalyst/Conditions | Product Type | References |

|---|---|---|---|

| Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Sodium Saccharin / Water | 4-Arylidene-3-methylisoxazol-5(4H)-ones | heteroletters.org |

| Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Sodium Citrate / Water | 4-Arylidene-3-methylisoxazol-5(4H)-ones | heteroletters.org |

| Aldehyde, β-Ketoester, Hydroxylamine HCl | Various organic acids (e.g., malic, citric) / Water | 3,4-Disubstituted-isoxazole-5(4H)-ones | kthmcollege.ac.in |

| Alkyl Isocyanide, Acetylenic Ester, 4-Arylidene-isoxazol-5(4H)-one | Catalyst-free | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes | nih.gov |

Targeted Functionalization of the Ethanone (B97240) Moiety in this compound

The ethanone moiety of this compound offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

α-Carbon Functionalization Strategies

The α-carbon of the ethanone group in this compound is amenable to various functionalization reactions, primarily through the formation of an enolate intermediate. These strategies are crucial for creating new carbon-carbon and carbon-heteroatom bonds.

One of the fundamental transformations is α-halogenation . Under acidic conditions, the ketone can tautomerize to its enol form, which then reacts with a halogen source such as bromine (Br₂) or N-bromosuccinimide (NBS) to introduce a halogen atom at the α-position. This reaction proceeds through a nucleophilic attack of the enol on the electrophilic halogen. The resulting α-halo ketone is a valuable intermediate for subsequent nucleophilic substitution reactions or for the introduction of unsaturation. For instance, α-bromo ketones can be converted to α,β-unsaturated ketones via dehydrobromination, often facilitated by a non-nucleophilic base like pyridine.

Another important α-carbon functionalization is the Mannich reaction . This three-component condensation involves the reaction of this compound with a non-enolizable aldehyde, typically formaldehyde, and a primary or secondary amine. The reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. These Mannich bases are valuable synthetic intermediates and can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the Mannich side chain can also enhance the solubility and bioavailability of drug molecules.

Carbonyl Group Transformations (e.g., formation of chalcones and pyrazole (B372694) derivatives)

The carbonyl group of this compound is a key site for transformations that lead to the synthesis of important classes of heterocyclic compounds, such as chalcones and pyrazoles.

The Claisen-Schmidt condensation is a widely employed method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In the context of this compound, it reacts with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding isoxazolyl chalcones. unair.ac.idscispace.com These chalcones are versatile intermediates for the synthesis of a variety of heterocyclic systems. unair.ac.id

One of the most significant applications of isoxazolyl chalcones is their conversion into pyrazole derivatives . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a broad spectrum of biological activities. The synthesis of pyrazoles from chalcones is typically achieved through a cyclization reaction with hydrazine (B178648) or its derivatives. For example, the reaction of an isoxazolyl chalcone (B49325) with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid, leads to the formation of the corresponding pyrazolinyl-isoxazole hybrid molecules. fao.orgresearchgate.netscispace.com The initial reaction involves a Michael addition of hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the stable pyrazole ring. scispace.com

Table 1: Synthesis of Isoxazolyl Chalcones via Claisen-Schmidt Condensation

| Entry | Aldehyde | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | NaOH | Methanol | 1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one |

| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol | 3-(4-Chlorophenyl)-1-(isoxazol-5-yl)prop-2-en-1-one |

| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 1-(Isoxazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Table 2: Synthesis of Pyrazole Derivatives from Isoxazolyl Chalcones

| Entry | Chalcone | Reagent | Solvent | Product |

|---|---|---|---|---|

| 1 | 1-(Isoxazol-5-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Ethanol | 5-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)isoxazole |

| 2 | 3-(4-Chlorophenyl)-1-(isoxazol-5-yl)prop-2-en-1-one | Phenylhydrazine | Acetic Acid | 5-(5-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)isoxazole |

Catalytic Approaches in Isoxazole Synthesis

Catalysis plays a pivotal role in the synthesis of the isoxazole ring, offering efficient and selective methods for its construction. Both transition metal-catalyzed and metal-free organocatalytic systems have been extensively developed.

Transition Metal-Catalyzed Methods (e.g., Cu(I), Ru(II))

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, providing access to a wide range of substituted derivatives with high efficiency and regioselectivity.

Copper(I)-catalyzed reactions are among the most common methods for isoxazole synthesis. The Cu(I)-catalyzed [3+2] cycloaddition of alkynes with in situ generated nitrile oxides is a highly reliable and versatile method for the preparation of 3,5-disubstituted isoxazoles. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a variety of functional groups on both the alkyne and the nitrile oxide precursor. organic-chemistry.org Another copper-catalyzed approach involves the one-pot oxidation and cyclization of propargylamines to afford isoxazoles. thieme-connect.com

Ruthenium(II)-catalyzed transformations have also been employed in the synthesis and modification of isoxazoles. For instance, [RuCl₂(p-cymene)]₂ has been used as a catalyst for the rearrangement of 4-alkenyl-isoxazol-5-ones to pyrrole derivatives. rsc.org Ruthenium catalysts have also been utilized in oxidative coupling reactions of isoxazoles with various partners, demonstrating their utility in the C-H functionalization of the isoxazole ring. rsc.org

Table 3: Examples of Transition Metal-Catalyzed Isoxazole Synthesis

| Catalyst | Reaction Type | Reactants | Product |

|---|---|---|---|

| Cu(I) | [3+2] Cycloaddition | Terminal Alkyne + Nitrile Oxide | 3,5-Disubstituted Isoxazole |

| Ru(II) | Rearrangement | 4-Alkenyl-isoxazol-5-one | Pyrrole Derivative |

Metal-Free and Organocatalytic Systems

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for isoxazole synthesis, driven by the desire for more sustainable and environmentally friendly chemical processes.

Organocatalysts such as urea, 2-aminopyridine, and pyruvic acid have been successfully employed in the multicomponent synthesis of isoxazol-5(4H)-one derivatives. researchgate.netclockss.orgresearchgate.net These reactions typically involve the condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. clockss.orgresearchgate.net The use of organocatalysts often allows for milder reaction conditions, simpler work-up procedures, and the avoidance of toxic metal residues in the final products. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives to minimize the environmental impact of chemical processes. This includes the use of greener solvents, alternative energy sources, and catalytic methods that enhance atom economy.

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Several multicomponent reactions for the synthesis of isoxazol-5(4H)-ones have been successfully carried out in water, often with the aid of an organocatalyst. clockss.orgniscpr.res.in These aqueous methods eliminate the need for volatile and often toxic organic solvents. clockss.orgniscpr.res.in

Table 4: Green Chemistry Approaches in Isoxazole Synthesis

| Green Principle | Approach | Example |

|---|---|---|

| Green Solvent | Use of water as a reaction medium | Organocatalytic synthesis of isoxazol-5(4H)-ones in water clockss.orgniscpr.res.in |

| Alternative Energy | Utilization of natural sunlight | Three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones semnan.ac.ir |

| Recyclable Catalyst | Employment of a reusable catalyst | Propylamine-functionalized cellulose catalyzed synthesis researchgate.netrsc.org |

Aqueous Media and Solvent-Free Conditions

The use of water as a reaction medium or the complete elimination of solvents represents a significant advancement in green chemistry for the synthesis of isoxazole derivatives. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature.

Several studies have demonstrated the successful synthesis of isoxazol-5(4H)-ones and related structures in aqueous media. A three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and a β-ketoester (like ethyl acetoacetate) can be effectively performed in water. niscpr.res.in This method avoids hazardous organic solvents and simplifies the separation of the final product. niscpr.res.in Research has shown that water can be the optimal solvent for such one-pot, three-component reactions, leading to good to high yields at room temperature. mdpi.com Another approach involves the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without any catalyst, highlighting the benefits of mild reaction conditions and an environmentally benign procedure. mdpi.com

Solvent-free conditions have also been explored, often utilizing mechanochemistry (ball-milling) or catalysts that function without a liquid medium. smolecule.com For instance, a one-pot Mannich-type reaction to create isoxazole derivatives has been successfully conducted without any solvent or catalyst, relying on ultrasonic irradiation to drive the reaction. mdpi.com Another green approach uses natural sunlight as an energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, eliminating the need for organic solvents and catalysts entirely. semnan.ac.ir This method results in high yields within a short reaction time of 17-40 minutes. semnan.ac.ir

Table 1: Synthesis of Isoxazole Derivatives in Aqueous Media

| Catalyst/Condition | Reactants | Product Type | Yield (%) | Reference |

| Sodium Malonate | Aryl aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Isoxazol-5(4H)-ones | 80-85% | niscpr.res.in |

| Amine-functionalized cellulose | Aryl aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | 3,4-disubstituted isoxazol-5(4H)-ones | Good to High | mdpi.com |

| Catalyst-free | 3-(dimethyl-amino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | 5-arylisoxazoles | High | mdpi.com |

| Natural Sunlight | Aromatic aldehydes, β-ketoesters, Hydroxylamine hydrochloride | 4-arylidene-isoxazole-5(4H)-ones | 89-97% | semnan.ac.ir |

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. abap.co.in The use of microwave irradiation enhances reaction rates through rapid and uniform heating. abap.co.inresearchgate.net

A significant application of this technology is the one-pot, three-component synthesis of 3,4,5-substituted isoxazoles. organic-chemistry.org This method involves a consecutive Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides. organic-chemistry.org Under microwave irradiation, reaction times were dramatically reduced from several days to just 30 minutes, with a significant reduction in unwanted byproducts. organic-chemistry.org

The synthesis of isoxazole derivatives from chalcones (α,β-unsaturated ketones) and hydroxylamine hydrochloride is another process that benefits greatly from microwave assistance. researchgate.netnveo.org While conventional heating methods for this reaction can take 6-8 hours to achieve yields of 58-69%, microwave irradiation completes the reaction in 6-10 minutes with improved yields of 67-82%. researchgate.net This rapid, efficient, and high-yield approach is a hallmark of green chemistry principles. abap.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles from Chalcones

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-8 hours | 58-69% | researchgate.net |

| Microwave Irradiation | 6-10 minutes | 67-82% | researchgate.net |

Ultrasonication-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides an eco-friendly alternative to traditional synthesis methods. mdpi.compreprints.org Ultrasound irradiation enhances reaction efficiency by generating, growing, and imploding cavitation bubbles, which create localized high-pressure and high-temperature conditions, accelerating reaction kinetics. preprints.orgnih.gov

This technique has been successfully applied to multicomponent reactions for synthesizing isoxazole derivatives. For example, the synthesis of 4H-isoxazol-5-ones from hydroxylamine hydrochloride, aromatic aldehydes, and ethyl acetoacetate can be catalyzed by itaconic acid under ultrasonic conditions (50 °C, 15 min), achieving a 95% yield. nih.gov This is a significant improvement over conventional heating (100 °C, 3 h), which yields 90%. nih.gov Similarly, using Vitamin B1 as a catalyst in water, ultrasound assistance can significantly improve yields (84-94%) and reduce reaction times by 85% compared to conventional stirring. mdpi.com

Ultrasonication also facilitates solvent-free reactions. A one-pot Mannich-type reaction using 5-methylisoxazol-3-amine, a fluorobenzaldehyde, and dialkyl phosphite under ultrasound irradiation (78-80 °C, 1 h) showed markedly improved yields (77.6-91.2%) compared to traditional heating (115-120 °C, 5 h), which yielded 57.2-71.6%. mdpi.com These methods highlight the capacity of sonochemistry to reduce energy consumption, minimize byproducts, and shorten reaction times. preprints.orgnih.gov

Table 3: Effect of Ultrasonication on Isoxazole Synthesis

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Itaconic Acid | Ultrasound (50°C) | 15 min | 95% | nih.gov |

| Itaconic Acid | Conventional (100°C) | 3 hours | 90% | nih.gov |

| Vitamin B1 | Ultrasound | 30 min | 84-94% | mdpi.com |

| None (Solvent-free) | Ultrasound (78-80°C) | 1 hour | 77.6-91.2% | mdpi.com |

| None (Solvent-free) | Conventional (115-120°C) | 5 hours | 57.2-71.6% | mdpi.com |

Process Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization and scale-up studies. The goal is to develop a robust, safe, and economically viable process without compromising yield or purity.

For isoxazole synthesis, optimization often involves fine-tuning reaction conditions such as catalyst loading, temperature, solvent choice, and reaction time. In the Brønsted acid-catalyzed aza-Michael reaction between isoxazol-5-ones and enones, for example, different catalysts were investigated, with hydrochloric acid and p-sulfonic acid calix mdpi.comarene showing high efficacy under mild conditions. rsc.org

A crucial step in process development is demonstrating scalability. A scale-up experiment for the aza-Michael reaction was conducted with no loss in reactivity, indicating the robustness of the developed methodology. rsc.org The principles of process scale-up involve modifying and optimizing each step of a synthetic route for larger quantities. nih.gov This includes selecting cost-effective and safer reagents and solvents, developing efficient work-up and purification procedures (such as replacing chromatography with crystallization), and ensuring consistent product quality at a larger scale. nih.gov These systematic optimizations are essential for the eventual commercial production of this compound and its valuable derivatives.

Reactivity and Mechanistic Investigations of 1 Isoxazol 5 Yl Ethanone

Reactivity Profiling of the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, possesses distinct reactivity patterns compared to carbocyclic aromatic systems like benzene. The presence of two heteroatoms (nitrogen and oxygen) and a weak N-O bond are key features that govern its chemical behavior. researchgate.net

Electrophilic and Nucleophilic Substitution Patterns

The isoxazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. This deactivation makes it less susceptible to electrophilic aromatic substitution than benzene. However, when such reactions do occur, they show a strong regioselectivity. Theoretical and experimental studies indicate that electrophilic attack on the isoxazole nucleus preferentially occurs at the C4 position. reddit.com This is attributed to the relative stability of the resulting cationic intermediate (sigma complex).

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The primary sites for nucleophilic attack are the C3 and C5 positions. For 1-(isoxazol-5-yl)ethanone, the C5 position is already substituted, but this site remains crucial in addition-elimination sequences and ring-opening reactions.

Ring-Opening and Rearrangement Mechanisms (e.g., to pyrazolones)

A characteristic and synthetically valuable reaction of 5-substituted isoxazoles, especially those bearing a carbonyl group like this compound, is their rearrangement to other heterocyclic systems. The inherent weakness of the N-O bond is the driving force for these transformations, which can be initiated by nucleophiles or bases. researchgate.netbeilstein-journals.org

One of the most prominent rearrangements is the conversion of 5-acylisoxazoles into pyrazoles upon treatment with hydrazine (B178648) (NH₂NH₂). This reaction proceeds via a nucleophilic attack of hydrazine on the isoxazole ring, leading to the cleavage of the N-O bond and subsequent recyclization to form the more thermodynamically stable pyrazole (B372694) ring system. nih.govresearchgate.net This transformation provides a reliable route for synthesizing substituted pyrazoles from readily available isoxazole precursors. organic-chemistry.org The general transformation is outlined below:

Starting Material: this compound derivative

Reagent: Hydrazine hydrate (B1144303) or a substituted hydrazine

Product: A substituted pyrazolone (B3327878) or pyrazole

This rearrangement is a specific example of a broader class of heterocyclic transformations known as mononuclear heterocyclic rearrangements, such as the Boulton–Katritzky rearrangement, which also involves the recyclization of a heterocycle containing an N-O bond. beilstein-journals.org

Reactivity of the Ethanone (B97240) Functional Group

The ethanone moiety of this compound exhibits typical ketone chemistry, most notably the reactivity of its α-protons and the carbonyl group.

Condensation Reactions with Aldehydes and Other Electrophiles

The methyl protons adjacent to the carbonyl group (α-protons) of the ethanone are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

A key example is the base-catalyzed condensation with aldehydes, such as aromatic aldehydes, in what is known as a Claisen-Schmidt or Knoevenagel condensation. mdpi.com This reaction leads to the formation of α,β-unsaturated ketones, often referred to as chalcone (B49325) analogues. The reaction of this compound with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) similarly proceeds via the enolate to yield a stable enaminone, which is a versatile intermediate for further cycloaddition reactions. tandfonline.com

The general scheme for the condensation with an aldehyde is as follows: this compound + Ar-CHO → 1-(Isoxazol-5-yl)-3-aryl-prop-2-en-1-one + H₂O

Below is a table summarizing representative condensation reactions.

| Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | Base (e.g., NaOH, KOH) in Ethanol | Isoxazolyl chalcone | mdpi.com |

| 4-Chlorobenzaldehyde | Base in Ethanol | Substituted isoxazolyl chalcone | mdpi.com |

| Thiophene-2-carbaldehyde | Base in Ethanol | Heterocyclic isoxazolyl chalcone | mdpi.com |

| Dimethylformamide dimethyl acetal (DMF-DMA) | Heat | Enaminone | tandfonline.com |

Redox Transformations (Oxidation and Reduction)

The carbonyl group of the ethanone moiety can undergo both reduction and oxidation reactions typical of ketones.

Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(isoxazol-5-yl)ethanol, using standard reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. These reactions are generally high-yielding and selective for the carbonyl group, leaving the isoxazole ring intact under mild conditions.

Oxidation: The oxidation of the ethanone group is less straightforward. Strong oxidizing agents may degrade the isoxazole ring. However, as a methyl ketone, this compound can undergo the haloform reaction. Treatment with a halogen (e.g., I₂, Br₂) in the presence of a strong base (e.g., NaOH) would convert the ethanone group into a carboxylate (isoxazole-5-carboxylate) and produce a haloform (e.g., iodoform, bromoform).

Detailed Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions for the key transformations of this compound.

Mechanism of Rearrangement to Pyrazolones:

The conversion of this compound to a pyrazolone derivative by hydrazine follows a well-established pathway involving nucleophilic attack, ring opening, and recyclization. beilstein-journals.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule at the C5 position of the isoxazol ring. This position is activated by the adjacent ring oxygen and the electron-withdrawing ethanone group.

Ring Opening: The attack leads to the formation of a transient intermediate, which rapidly undergoes cleavage of the weak N-O bond. This ring-opening step is the hallmark of isoxazole reactivity under these conditions and results in an open-chain intermediate.

Intramolecular Cyclization: The newly formed intermediate contains both a hydrazone (or enamine) moiety and a ketone. The terminal amino group of the original hydrazine fragment then attacks the carbonyl carbon of the ethanone group in an intramolecular fashion.

Dehydration: The resulting cyclic hemiaminal intermediate readily loses a molecule of water (dehydration) to form the stable, aromatic pyrazole ring.

Mechanism of Base-Catalyzed Aldol (B89426) Condensation:

The Claisen-Schmidt condensation of this compound with an aldehyde is a classic example of base-catalyzed α-carbon chemistry. mdpi.com

Enolate Formation: A base (e.g., hydroxide (B78521) ion, OH⁻) abstracts an acidic α-proton from the methyl group of the ethanone, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde molecule, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, known as an aldol adduct.

Dehydration: Under the reaction conditions (often with heating), the aldol adduct readily undergoes dehydration. The base removes a proton from the α-carbon, and the resulting enolate expels the β-hydroxyl group as hydroxide, forming a double bond. This final step yields the α,β-unsaturated ketone (chalcone) and is driven by the formation of a conjugated system.

Applications of 1 Isoxazol 5 Yl Ethanone As a Versatile Synthetic Building Block

Precursor for Advanced Heterocyclic Compounds

The unique structure of 1-(Isoxazol-5-yl)ethanone, which combines an acetyl group with a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, makes it an ideal scaffold for synthesizing a variety of advanced heterocyclic systems. The ketone functionality provides a reactive site for condensation and cyclization reactions, while the isoxazole (B147169) ring can be either a stable component of the final product or a reactive synthon for further transformations.

A significant application of this compound is in the synthesis of pyrazole (B372694) and pyrazoline derivatives, which are themselves important classes of nitrogen-containing heterocycles. The typical synthetic route involves a two-step process initiated by a Claisen-Schmidt condensation.

First, this compound is reacted with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521). This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone (B49325). These isoxazole-based chalcones are stable intermediates that serve as the direct precursors for the pyrazoline ring system.

In the second step, the synthesized chalcone undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or semicarbazide (B1199961) hydrochloride. This reaction leads to the formation of 3-(isoxazol-5-yl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole derivatives. A study published in the Journal of Research in Pharmacy details the synthesis of a series of these isoxazole-appended dihydropyrazoles. myskinrecipes.com The reaction of isoxazole-based chalcones with semicarbazide hydrochloride in the presence of sodium acetate (B1210297) yielded the corresponding 1-carboxamido-4,5-dihydro-1H-pyrazoles. myskinrecipes.com

This synthetic strategy highlights the utility of this compound as a foundational block for creating hybrid heterocyclic molecules that incorporate both isoxazole and pyrazoline moieties.

Table 1: Synthesis of Isoxazole-Appended Pyrazoline Derivatives

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

|---|

Beyond pyrazoles, this compound is a precursor for a variety of other fused heterocyclic systems. The isoxazole ring itself can be elaborated upon, or the acetyl group can be functionalized to participate in cyclization reactions, leading to novel polycyclic structures.

Fused Isoxazoles: The synthesis of fused isoxazoles often relies on intramolecular cycloaddition reactions. semanticscholar.orgresearchgate.net A common and powerful method is the intramolecular nitrile oxide cycloaddition (INOC). researchgate.net In this approach, a derivative of this compound would first be modified to contain both a nitrile oxide precursor (like an oxime or a nitro group) and a dipolarophile (like an alkene or alkyne) within the same molecule. Treatment with a dehydrating agent or a base generates the nitrile oxide in situ, which then rapidly undergoes an intramolecular [3+2] cycloaddition to form a new, fused isoxazole ring system. researchgate.netresearchgate.net This strategy allows for the regio- and diastereoselective construction of complex, polycyclic molecules. researchgate.net

Pyrrolo[3,4-d]isoxazoles: The synthesis of the pyrrolo[3,4-d]isoxazole core, a bicyclic system of significant interest, can be achieved from isoxazole-containing precursors. For instance, research has shown the synthesis of pyrrolo[3,4-d]isoxazole-4,6-diones via the 1,3-dipolar cycloaddition of a hydroximoyl chloride with N-arylmalemides. mdpi.com The necessary hydroximoyl chloride can be prepared from a ketone precursor, demonstrating a viable pathway from an isoxazole ethanone (B97240) derivative to this fused heterocyclic system. mdpi.com The reaction involves the in-situ generation of a nitrile oxide which then reacts with the maleimide (B117702) dipolarophile to construct the fused pyrrolidone ring.

Role in the Construction of Biologically Active Molecules

The isoxazole nucleus is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. researchgate.netingentaconnect.comrsc.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. ingentaconnect.com Consequently, this compound is a valuable starting material for medicinal chemistry programs aimed at discovering new therapeutic agents.

The isoxazole-appended pyrazole-1-carboxamides, synthesized from this compound as described previously, have been evaluated for their biological activities. myskinrecipes.com In one study, these compounds were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that the presence of the carboxamide group was crucial for activity. myskinrecipes.com Specifically, compounds with trimethoxy substitutions on the phenyl ring showed promising results, suggesting that the combined isoxazole-pyrazoline scaffold is a promising template for developing new antitubercular agents. myskinrecipes.com Furthermore, selected compounds from this series were tested for their in vitro cytotoxic activity against a normal human cell line and were found to be non-toxic, which is a critical parameter for drug development. myskinrecipes.com

The versatility of the acetyl group allows for the introduction of a wide variety of other pharmacophoric groups, enabling the creation of diverse molecular libraries for high-throughput screening.

Table 2: Biological Activities of an Isoxazole Derivative Series

| Compound Series | Biological Activity Screened | Key Finding |

|---|---|---|

| Isoxazole-appended pyrazole-1-carboxamides | Antitubercular | Compounds with trimethoxy substitutions showed notable activity. |

Integration into Functional Materials

While the primary application of this compound has been in the synthesis of pharmaceuticals and complex heterocycles, its structural features suggest potential for integration into functional materials. The isoxazole ring system is known to be a component in materials developed for materials science, including polymers, liquid crystals, and compounds with nonlinear optical (NLO) properties. researchgate.net

The field of organic functional materials often relies on molecules with specific electronic and structural properties, such as π-conjugated systems and dipolar character. Isoxazole derivatives can be engineered to possess these features. For example, polyisoxazoles have been synthesized via nitrile-N-oxide cycloaddition polymerization, creating novel polymers with unique thermal properties. The synthesis of such polymers requires monomers with complementary functional groups (e.g., dialkynes and dinitrile-N-oxides).

The this compound molecule provides a key advantage in this context: the acetyl group serves as a versatile chemical handle. This ketone functionality can be used to:

Introduce polymerizable groups: The ketone can be converted into other functional groups, such as alkynes or alkenes, which can then participate in polymerization reactions.

Create complex dyes: The acetyl group is a classic starting point for condensation reactions to build larger conjugated systems, which is the basis for many organic dyes and pigments.

Anchor to surfaces: The ketone can be used to attach the isoxazole moiety to the surface of other materials, modifying their properties.

Although direct integration of this compound into functional materials is an emerging area of research, its potential as a building block is significant, leveraging the established value of the isoxazole core in materials science. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 1 Isoxazol 5 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of isoxazole (B147169) derivatives. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-Dimensional NMR for Complex Structure Determination

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and type of protons and carbons, complex isoxazole structures often require multi-dimensional NMR techniques for unambiguous assignment. ipb.pt 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for determining the intricate connectivity of atoms. sdsu.eduemerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It helps establish proton-proton connectivity within the various structural fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.comcolumbia.edu This is a highly sensitive method for assigning carbon signals based on their attached, and often already assigned, protons. emerypharma.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

For instance, in a substituted isoxazole, HMBC can show a correlation from the methyl protons of the ethanone (B97240) group to the carbonyl carbon and the C5 carbon of the isoxazole ring, confirming the attachment of the acetyl group.

Table 1: Representative 2D NMR Correlations for a 1-(Isoxazol-5-yl)ethanone Scaffold

| Experiment | Correlated Nuclei | Information Provided |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies J-coupled protons (e.g., protons on adjacent carbons in a substituent). |

| HSQC | ¹H ↔ ¹³C (¹J) | Connects protons to their directly attached carbons (e.g., H4 of isoxazole ring to C4). |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | Shows long-range connectivity (e.g., acetyl CH₃ protons to the C=O carbon and the C5 of the isoxazole ring). |

Elucidation of Stereochemical and Conformational Aspects

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space, regardless of whether they are connected through bonds. Measuring the NOE allows for the determination of molecular conformation and stereochemistry. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies cross-peaks between protons that are spatially close (typically < 5 Å). columbia.edu For isoxazole derivatives with bulky substituents, NOESY can reveal the preferred rotational conformation (rotamer) of the substituent relative to the isoxazole ring. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment is similar to NOESY but is often preferred for medium-sized molecules where the NOE might be close to zero. columbia.eduresearchgate.net It provides the same through-space correlation information and is always positive, which can simplify interpretation. columbia.edu

For a derivative of this compound with a chiral center, NOESY or ROESY experiments would be critical in determining the relative stereochemistry by observing which protons are on the same face of the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. raco.cat For this compound, electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺), confirming its molecular formula, C₅H₅NO₂ (MW = 111.10 g/mol ).

The fragmentation of the isoxazole ring is a characteristic process. Due to the weak N-O bond, isoxazoles often undergo ring cleavage upon ionization. wikipedia.orgmdpi.com The mass spectrum of the parent isoxazole shows characteristic fragments. nist.gov For this compound, the fragmentation pattern would likely involve:

Loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃).

Cleavage of the N-O bond, leading to the formation of nitrile-containing fragments or other characteristic ions.

Rearrangement to an azirine intermediate followed by further fragmentation. wikipedia.org

Analysis of the resulting fragment ions in the mass spectrum helps to confirm the identity and structure of the compound and its derivatives. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 111 | [C₅H₅NO₂]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of a methyl radical |

| 68 | [M - CH₃CO]⁺ | Loss of the acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. su.senih.govnih.gov These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa, depending on the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. mdpi.comksu.edu.sa

For this compound, the spectra would be dominated by characteristic absorptions:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1700-1680 cm⁻¹, is characteristic of the ketone carbonyl group.

Isoxazole Ring Vibrations: The isoxazole ring itself has several characteristic vibrational modes. These include C=N stretching, C=C stretching, and ring "breathing" modes, which typically appear in the 1650-1300 cm⁻¹ region of the fingerprint region. researchgate.net

C-H Vibrations: C-H stretching vibrations from the methyl group and the isoxazole ring appear above 3000 cm⁻¹. C-H bending vibrations are observed at lower wavenumbers. acs.org

These vibrational frequencies provide direct evidence for the presence of the key functional groups within the molecule. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Strong |

| C=O Stretch (Ketone) | 1700 - 1680 | Strong | Medium |

| C=N Stretch (Isoxazole) | 1650 - 1550 | Medium-Strong | Medium |

| C=C Stretch (Isoxazole) | 1500 - 1400 | Medium-Strong | Strong |

| Ring Vibrations | 1400 - 1000 | Medium-Strong | Medium |

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, one can obtain highly accurate data on bond lengths, bond angles, and torsional angles. acs.org

This technique provides unambiguous confirmation of the molecular structure and reveals insights into the solid-state conformation. For example, it can show the planarity of the isoxazole ring and the orientation of the ethanone substituent relative to the ring. Furthermore, crystallographic data illuminates intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Computational and Theoretical Studies on 1 Isoxazol 5 Yl Ethanone and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. researchgate.netirjweb.comnih.gov It has been effectively applied to study isoxazole (B147169) derivatives, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net DFT calculations enable the prediction of various molecular properties, from optimized geometries to electronic characteristics, which are fundamental to understanding chemical behavior. researchgate.netresearchgate.net

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For isoxazole derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G** are commonly employed to find the equilibrium geometry corresponding to the minimum energy on the potential energy surface. researchgate.netd-nb.infoscientific-journal.com This process yields precise bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like X-ray crystallography. scientific-journal.com

Once the geometry is optimized, vibrational frequency analysis is performed by calculating the analytic Hessian matrix. wisc.edu This analysis serves two main purposes: it confirms that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. nih.govnih.gov The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. For 1-(isoxazol-5-yl)ethanone, key vibrational modes can be assigned to its functional groups, providing a theoretical basis for interpreting experimental spectra. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound This table is illustrative, based on general knowledge of functional group frequencies and DFT studies on related heterocyclic ketones.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1710 |

| C=N (Isoxazole) | Stretching | 1590 - 1620 |

| C=C (Isoxazole) | Stretching | 1450 - 1550 |

| C-O (Isoxazole) | Stretching | 1200 - 1300 |

| C-H (Aromatic/Methyl) | Stretching | 2900 - 3100 |

| CH₃ (Methyl) | Bending | 1375 - 1450 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

DFT calculations are widely used to determine the energies of these frontier orbitals for isoxazole derivatives. researchgate.netresearchgate.net For instance, studies on various substituted isoxazoles have shown how different functional groups can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net

Table 2: Key Chemical Reactivity Descriptors Derived from FMO Analysis Based on principles from DFT studies on heterocyclic compounds. researchgate.netirjweb.com

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Studies on related oxazolo[5,4-c]isoxazole derivatives have demonstrated this principle, with one analog exhibiting a large band gap of 4.448 eV, indicating high stability, while another showed a much smaller gap of 2.449 eV, suggesting higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netrsc.org The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's electron density surface. irjweb.com Different colors on the map represent different potential values, providing a guide to electrophilic and nucleophilic regions.

Typically, the color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. irjweb.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. irjweb.com

For this compound, an MEP map would be expected to show significant negative potential (red/yellow) around the carbonyl oxygen of the ethanone (B97240) group and the nitrogen and oxygen atoms of the isoxazole ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The hydrogen atoms, particularly on the methyl group, would exhibit a positive potential (blue/green).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.com By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. nih.gov For analogs of this compound, MD simulations provide crucial insights into their behavior in biological systems.

For example, a 100-nanosecond MD study was conducted on a potent isoxazole derivative to analyze its stability and dynamic behavior when bound to bacterial proteins. nih.gov Similarly, simulations have been used to understand how isoxazole-based inhibitors interact with the active site of enzymes like COX-2 over time. frontiersin.org These studies often analyze metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the number of hydrogen bonds to quantify binding interactions. ajchem-a.com

Table 3: Insights from MD Simulations of Isoxazole Analogs

| Simulation Target | Key Findings and Applications | Reference |

|---|---|---|

| Isoxazole-protein complex | Assessed the stability and dynamic behavior of the ligand in the binding pocket. | nih.gov |

| Isoxazole-enzyme inhibitor | Rationalized the time-evolved mode of interaction within the enzyme's active site. | frontiersin.org |

| Isoxazolone derivatives | Investigated neuroprotective effects by simulating interactions with target receptors. | nih.gov |

| Imidazolo-triazole derivatives | Determined RMSD, RMSF, solvent-accessible surface area (SASA), and hydrogen bond patterns to evaluate binding stability. | ajchem-a.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. espublisher.com

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical techniques are then used to build a mathematical model that relates these descriptors to the observed activity. mdpi.com

For isoxazole analogs and other heterocyclic systems, QSAR studies have been successfully applied. For example, in a study of anticancer benzodithiazine derivatives, QSAR models identified key molecular descriptors from the RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) classes that were crucial for their cytotoxic effects. mdpi.com Such models provide a deeper understanding of the structure-activity relationships and guide the rational design of more potent analogs.

In Silico Mechanistic Pathway Exploration and Transition State Characterization

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. irjweb.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and feasibility.

For isoxazole synthesis, computational methods have been used to study the regioselectivity of reactions like the 1,3-dipolar cycloaddition. d-nb.info In one such study, the geometries of the reactants, products, and the key transition states were fully optimized at the DFT/B3LYP/6-311++G** level of theory. By comparing the activation energies of different possible pathways, researchers can predict which product isomer is more likely to form, providing insights that are invaluable for synthetic planning. d-nb.info This in silico exploration allows for a detailed characterization of the reaction pathway at a molecular level, complementing experimental mechanistic studies.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as this compound. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominent methods employed for the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. researchgate.net These computational approaches allow for the simulation of spectra, which can aid in the interpretation of experimental data and the structural elucidation of novel compounds.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT. researchgate.net Common functionals such as B3LYP and ωB97X-D, paired with basis sets like 6-311++G(2d,p) or cc-pVTZ, have been shown to provide reliable predictions of chemical shifts, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2.9 ppm for ¹³C when compared to experimental values. mdpi.com

For the prediction of vibrational spectra, DFT calculations are employed to determine the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. acs.org

The prediction of electronic absorption spectra, specifically UV-Vis spectra, is typically carried out using TD-DFT. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions of λmax. mdpi.com

Below are illustrative tables of predicted spectroscopic parameters for this compound, generated based on these established computational methodologies. These values are hypothetical and serve to represent typical outputs from such calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method with the B3LYP functional and the 6-311++G(2d,p) basis set in a chloroform (B151607) solvent model.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' (CH₃) | 2.65 | 26.8 |

| 2' (C=O) | - | 191.5 |

| 3 (CH) | 8.45 | 152.1 |

| 4 (CH) | 7.01 | 109.3 |

| 5 (C) | - | 168.7 |

This is an interactive data table. You can sort and filter the data.

Predicted Infrared (IR) Vibrational Frequencies

The table below lists the most significant predicted vibrational frequencies for this compound, calculated at the B3LYP/6-311++G(2d,p) level of theory. The predicted frequencies are scaled by a factor of 0.965 to account for anharmonicity.

| Scaled Frequency (cm⁻¹) | Vibrational Mode |

| 3145 | C-H stretch (isoxazole ring) |

| 3020 | C-H stretch (methyl group) |

| 1705 | C=O stretch (ketone) |

| 1590 | C=N stretch (isoxazole ring) |

| 1450 | C-H bend (methyl group) |

| 1250 | C-C stretch |

| 950 | Ring breathing |

This is an interactive data table. You can sort and filter the data.

Predicted UV-Vis Absorption Spectra

The predicted UV-Vis absorption maxima (λmax), oscillator strengths (f), and major electronic transitions for this compound in methanol, calculated using TD-DFT with the CAM-B3LYP functional and the 6-311++G(2d,p) basis set, are presented in the following table.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| 215 | 0.45 | π → π |

| 278 | 0.12 | n → π |

This is an interactive data table. You can sort and filter the data.

Medicinal Chemistry and Biological Activity of 1 Isoxazol 5 Yl Ethanone Derivatives: Mechanistic and Structural Insights

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The isoxazole (B147169) scaffold is a key component in several clinically used antimicrobial drugs, and derivatives of 1-(isoxazol-5-yl)ethanone have been extensively investigated for their efficacy against a variety of microbial pathogens. These compounds have shown a broad spectrum of activity, including antibacterial, antifungal, and antitubercular properties.

Spectrum of Activity Against Pathogens

Research has demonstrated that isoxazole derivatives are active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the isoxazole ring and any associated phenyl rings.

Notable antibacterial activity has been observed against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). For instance, certain novel chalcone-based isoxazole derivatives have exhibited significant activity, with some compounds showing potent antibacterial effects with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL. In some studies, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been shown to increase antimicrobial activity.

In the realm of antifungal activity, these derivatives have been effective against fungi like Candida albicans and Aspergillus niger. Dihydropyrazole derivatives of isoxazole-containing chalcones, in particular, have demonstrated remarkable antifungal properties, with some compounds showing IC50 values as low as 2 µg/mL against fungal strains.

Furthermore, isoxazole derivatives have emerged as promising candidates for antitubercular therapy. Certain synthesized compounds have shown antimycobacterial activity against Mycobacterium tuberculosis H37Rv.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chalcone (B49325) Derivative 28 | S. aureus | 1 | mdpi.com |

| Dihydropyrazole Derivative 46 | C. albicans | 2 (IC50) | mdpi.com |

| Isoxazole-Thiazole Derivatives | M. tuberculosis H37Rv | - | researchgate.net |

| Cinnoline-isoxazole derivative 36k | P. aeruginosa | - (Zone of inhibition: 14.0 mm) | researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of isoxazole derivatives are multifaceted and can vary depending on the specific compound and the target microorganism. One of the proposed mechanisms involves the inhibition of essential bacterial metabolic pathways or protein synthesis, leading to a bacteriostatic effect that inhibits microbial growth. At higher concentrations, some of these compounds may exhibit bactericidal activity, directly killing the microorganisms.

The structure of the isoxazole ring itself, with its electron-donating and withdrawing groups, plays a crucial role in its interaction with microbial targets. It is believed that these compounds can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane. The lipophilicity and electronic properties conferred by various substituents can enhance cellular uptake and binding affinity to microbial enzymes or receptors.

Anticancer and Antitumor Potential

The versatility of the isoxazole scaffold has also been exploited in the development of novel anticancer agents. Derivatives of this compound have shown significant cytotoxic effects against a variety of cancer cell lines, operating through diverse molecular mechanisms.

In Vitro Cytotoxicity Against Various Cell Lines

Numerous studies have reported the in vitro anticancer activity of isoxazole derivatives against a panel of human cancer cell lines. These include, but are not limited to, breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT-116), and melanoma (SK-MEL-5, A375). The cytotoxic efficacy is often dose-dependent, with some compounds exhibiting potent activity at micromolar concentrations. For example, specific isoxazole derivatives have demonstrated IC50 values in the range of 6.38-9.96 µM against HepG2, MCF-7, and HCT-116 cancer cells.

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4b | HepG2, MCF-7, HCT-116 | 6.38-9.96 | drugbank.com |

| Compound 25a | HepG2, MCF-7, HCT-116 | 6.38-9.96 | drugbank.com |

| Compound 10 | SK-MEL-5 | 2.02 | mdpi.com |

| Compound 10 | A375 | 1.85 | mdpi.com |

| Dihydropyrazole Derivative 45 | - | 2 (IC50 in µg/mL) | mdpi.com |

| Dihydropyrazole Derivative 39 | - | 4 (IC50 in µg/mL) | mdpi.com |

Exploration of Molecular Targets and Pathways (e.g., enzyme inhibition, receptor modulation)